molecular formula C6H4ClN3S B1383396 5-Amino-6-chloro-2,1,3-benzothiadiazole CAS No. 100191-31-9

5-Amino-6-chloro-2,1,3-benzothiadiazole

Cat. No.: B1383396
CAS No.: 100191-31-9
M. Wt: 185.64 g/mol
InChI Key: CCGIAUJBFGRFHE-UHFFFAOYSA-N
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Description

5-Amino-6-chloro-2,1,3-benzothiadiazole is a heterocyclic compound with the molecular formula C6H4ClN3S. It is a derivative of benzothiadiazole, characterized by the presence of an amino group at the 5th position and a chlorine atom at the 6th position on the benzene ring fused with a thiadiazole ring. This compound is known for its applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-chloro-2,1,3-benzothiadiazole typically involves the reaction of 2-amino-5-chlorobenzenethiol with nitrous acid, leading to the formation of the desired benzothiadiazole derivative. The reaction conditions often include the use of solvents like pyridine and reagents such as thionyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps like diazotization, cyclization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-chloro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted benzothiadiazole derivatives .

Scientific Research Applications

5-Amino-6-chloro-2,1,3-benzothiadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5-Amino-6-chloro-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: A parent compound with similar structural features but lacking the amino and chloro substituents.

    4-Amino-2,1,3-benzothiadiazole: Another derivative with an amino group at the 4th position.

    5-Bromobenzo[c][1,2,5]thiadiazole: A brominated derivative used in various chemical applications

Uniqueness

5-Amino-6-chloro-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications .

Biological Activity

5-Amino-6-chloro-2,1,3-benzothiadiazole (CAS: 100191-31-9) is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula: C₆H₄ClN₃S
  • Molecular Weight: 185.63 g/mol
  • IUPAC Name: 6-chlorobenzo[c][1,2,5]thiadiazol-5-amine
  • SMILES Notation: NC1=CC2=NSN=C2C=C1Cl

This compound contains an amino group at the 5th position and a chlorine atom at the 6th position on a fused benzene-thiadiazole ring system.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has shown potential as an antibacterial agent with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (MRSA)12.5 - 25
Escherichia coli25 - 50
Salmonella typhimurium50

These findings suggest that the compound could be developed further as a therapeutic agent for treating bacterial infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms:

  • Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cell lines.
  • Cell Cycle Arrest: Research indicates that it can induce G1 phase arrest in certain cancer cells.
  • Inhibition of Tumor Growth: In vivo studies have demonstrated a reduction in tumor size when treated with this compound.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Nucleic Acid Interaction: It has been suggested that the compound can bind to nucleic acids, disrupting replication processes in both bacteria and cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy Study : A comparative study assessed the antibacterial activity of various benzothiadiazole derivatives against clinical strains of bacteria. The results indicated that this compound exhibited potent activity against resistant strains, making it a candidate for further drug development .
  • Anticancer Research : A study focusing on the anticancer properties revealed that treatment with this compound led to a significant decrease in cell viability in several cancer cell lines. The authors highlighted its potential as a lead compound for developing new anticancer therapies .

Properties

IUPAC Name

5-chloro-2,1,3-benzothiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGIAUJBFGRFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NSN=C21)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution is prepared by dissolving a compound (2) (16.8 g, 0.0779 mol) in methanol (800 mL), and SnCl2.2H2O (87 g, 0.389 mol, 5.0 eq), water (80 mL) and 1N HCl (30 mL) are sequentially put into the solution. The reactant is agitated and reflowed overnight, cooled down to room temperature (24° C.), and condensed under a reduced pressure. The condensate is dissolved in dichloromethane, neutralized with a saturated NaHCO3 aqueous solution, and then passed through Celite. An organic layer is dried and condensed under a reduced pressure so as to obtain a yellow solid-phase compound (3) (13.8 g, yield: 95%). 1H NMR (400 MHz, CDCl3): δ ppm 7.99 (s, 1H), 7.14 (s, 1H), 4.54 (br s, 2H).
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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